molecular formula C30H32FN3O4S B2891675 N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide CAS No. 866154-35-0

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide

Cat. No.: B2891675
CAS No.: 866154-35-0
M. Wt: 549.66
InChI Key: DUBSSXAMFRMXDP-UHFFFAOYSA-N
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Description

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with tert-butylphenoxy groups and a fluorobenzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of tert-butylphenoxy groups through nucleophilic substitution reactions. The final step involves the sulfonation of the fluorobenzene ring to introduce the sulfonamide group. Common reagents used in these reactions include tert-butylphenol, pyrimidine derivatives, and sulfonating agents such as chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The tert-butyl groups and fluorobenzene ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-methoxybenzenesulfonamide
  • N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-chlorobenzenesulfonamide

Uniqueness

N-{4,6-bis[4-(tert-butyl)phenoxy]-2-pyrimidinyl}-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzene moiety, which can enhance its chemical stability and biological activity compared to its methoxy and chloro counterparts. The tert-butyl groups also contribute to its steric properties, influencing its reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4,6-bis(4-tert-butylphenoxy)pyrimidin-2-yl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32FN3O4S/c1-29(2,3)20-7-13-23(14-8-20)37-26-19-27(38-24-15-9-21(10-16-24)30(4,5)6)33-28(32-26)34-39(35,36)25-17-11-22(31)12-18-25/h7-19H,1-6H3,(H,32,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBSSXAMFRMXDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC(=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)OC4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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